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Compound of Interest

Compound Name: Fmoc-dab-oh

CAS No.: 161420-87-7

Cat. No.: B557078

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for

the structural elucidation of molecules in pharmaceutical and chemical research. For scientists

working with non-proteinogenic amino acids, such as N-α-(9-fluorenylmethoxycarbonyl)-2,4-

diaminobutyric acid (Fmoc-Dab-OH), NMR provides definitive confirmation of the structure and

purity of the compound. This guide offers a comparative analysis of expected NMR chemical

shifts for Fmoc-Dab-OH, a detailed experimental protocol for data acquisition, and a visual

representation of the molecule's key structural features.

Predicted NMR Data for Fmoc-Dab-OH
Due to the limited availability of fully assigned public NMR data for Fmoc-Dab-OH, the

following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are

based on the analysis of spectral data for the constituent parts of the molecule—the Fmoc

protecting group and the 2,4-diaminobutyric acid (Dab) backbone—as well as data from

structurally similar Fmoc-protected amino acids. The use of a deuterated solvent such as
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DMSO-d₆ is common for this class of compounds, and the predicted shifts are based on this

solvent environment.

Table 1: Predicted ¹H NMR Chemical Shifts for Fmoc-Dab-OH in DMSO-d₆
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Notes

Fmoc H1, H8 7.89 d

Aromatic protons

adjacent to the

fluorenyl bridge.

Fmoc H4, H5 7.72 d Aromatic protons.

Fmoc H2, H7 7.42 t Aromatic protons.

Fmoc H3, H6 7.33 t Aromatic protons.

Fmoc H9 4.25 t
Methine proton of the

fluorenyl group.

Fmoc CH₂ 4.35 d
Methylene protons of

the carbamate linker.

α-CH 3.80 - 4.20 m

Alpha-proton of the

diaminobutyric acid

backbone.

β-CH₂ 1.80 - 2.10 m

Beta-protons of the

diaminobutyric acid

backbone.

γ-CH₂ 2.70 - 3.00 m

Gamma-protons of the

diaminobutyric acid

backbone.

NH (Fmoc) 7.50 - 8.00 d

Amide proton of the

Fmoc protecting

group.

NH₂ (side-chain) 7.00 - 8.00 br s

Amine protons on the

side chain (may

exchange with water).

COOH 12.0 - 13.0 br s

Carboxylic acid proton

(may exchange with

water).
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Table 2: Predicted ¹³C NMR Chemical Shifts for Fmoc-Dab-OH in DMSO-d₆

Carbons
Predicted Chemical Shift
(ppm)

Notes

Fmoc C=O 156.1
Carbonyl carbon of the

carbamate.

COOH 173.0 - 175.0 Carboxylic acid carbon.

Fmoc C4a, C4b 143.9 Quaternary aromatic carbons.

Fmoc C8a, C9a 140.7 Quaternary aromatic carbons.

Fmoc C1, C8 127.6 Aromatic carbons.

Fmoc C4, C5 127.1 Aromatic carbons.

Fmoc C2, C7 125.3 Aromatic carbons.

Fmoc C3, C6 120.1 Aromatic carbons.

Fmoc CH₂ 65.6
Methylene carbon of the

carbamate linker.

Fmoc C9 46.7
Methine carbon of the fluorenyl

group.

α-C 53.0 - 56.0
Alpha-carbon of the

diaminobutyric acid backbone.

β-C 30.0 - 35.0
Beta-carbon of the

diaminobutyric acid backbone.

γ-C 38.0 - 42.0
Gamma-carbon of the

diaminobutyric acid backbone.

Experimental Protocol for NMR Analysis
This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR

spectra to confirm the structure of Fmoc-Dab-OH.

1. Sample Preparation:
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Weigh approximately 5-10 mg of the Fmoc-Dab-OH sample directly into a clean, dry NMR

tube.

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Vortex the sample until the solid is completely dissolved. The solution should be clear and

free of particulate matter.

2. NMR Instrument Setup and Data Acquisition:

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal

dispersion.

Temperature: Set the sample temperature to 298 K (25 °C).

¹H NMR Acquisition:

Tune and match the proton probe.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Spectral width: 16 ppm

Number of scans: 16-64 (depending on sample concentration)

Relaxation delay: 1-2 seconds

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

¹³C NMR Acquisition:

Tune and match the carbon probe.

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters:
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Spectral width: 220-250 ppm

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 seconds

Reference the spectrum to the DMSO solvent peak at 39.52 ppm.[1]

2D NMR (Optional but Recommended for Unambiguous Assignment):

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks,

particularly within the diaminobutyric acid spin system (α-CH, β-CH₂, γ-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Visualization of Fmoc-Dab-OH Structure and Key
NMR Correlations
The following diagram, generated using Graphviz, illustrates the chemical structure of Fmoc-
Dab-OH and highlights the key proton and carbon atoms for NMR analysis.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.rsc.org/suppdata/c6/cc/c6cc04245g/c6cc04245g1.pdf
https://www.benchchem.com/product/b557078/docs?utm_src=pdf-body#confirming-the-structure-of-fmoc-dab-oh-using-nmr-spectroscopy-a-comparative-guide
https://www.benchchem.com/product/b557078/docs?utm_src=pdf-body#confirming-the-structure-of-fmoc-dab-oh-using-nmr-spectroscopy-a-comparative-guide
https://www.benchchem.com/product/b557078/docs?utm_src=pdf-body#confirming-the-structure-of-fmoc-dab-oh-using-nmr-spectroscopy-a-comparative-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fmoc Group

Dab-OH Moiety

C9 (H) CH₂ C=O NHAromatic Rings
(H1-H8, C1-C8a, C9a) α-CH

β-CH₂

COOH

γ-CH₂ NH₂

NH ↔ α-CH

α-CH ↔ β-CH₂

β-CH₂ ↔ γ-CH₂

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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